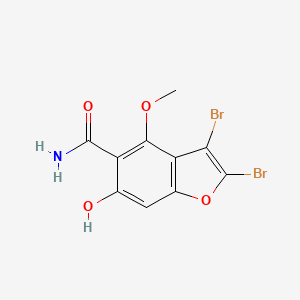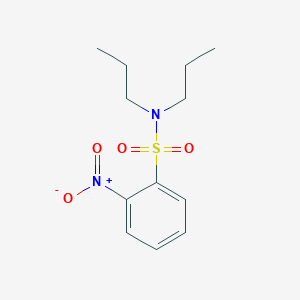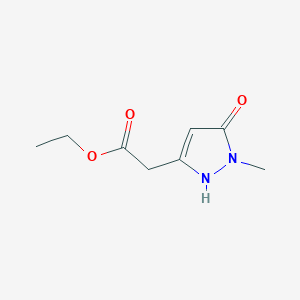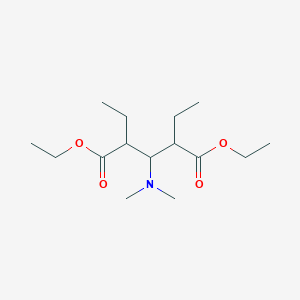![molecular formula C23H32O6 B14382802 16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane CAS No. 89807-30-7](/img/structure/B14382802.png)
16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is a complex organic compound characterized by its unique structure, which includes a biphenyl group and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides and aluminum chloride for Friedel–Crafts alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Aplicaciones Científicas De Investigación
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane involves its interaction with molecular targets through its biphenyl and ether groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 16-[([1,1’-Biphenyl]-4-yl)oxy]-2,5,8,11,14-pentaoxahexadecane
- 2,5,8,11,14-Pentaoxahexadecane, 16-([1,1’-biphenyl]-4-ylox)
Uniqueness
16-[([1,1’-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
89807-30-7 |
|---|---|
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-phenylbenzene |
InChI |
InChI=1S/C23H32O6/c1-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-23-10-6-5-9-22(23)21-7-3-2-4-8-21/h2-10H,11-20H2,1H3 |
Clave InChI |
XFFJMTHGGVDGRJ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOCCOC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1,4-Dimethoxy-3-(prop-1-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B14382721.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide](/img/structure/B14382722.png)




![1-Chloro-4-({4-[(5,5-dichloropent-4-en-1-yl)oxy]phenoxy}methyl)benzene](/img/structure/B14382770.png)




![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)
